molecular formula C41H82O B14713325 Hentetracontan-21-one CAS No. 22986-71-6

Hentetracontan-21-one

Cat. No.: B14713325
CAS No.: 22986-71-6
M. Wt: 591.1 g/mol
InChI Key: XUUNMIUGETUPHP-UHFFFAOYSA-N
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Description

Hentetracontan-21-one is a long-chain ketone with the molecular formula C41H82O It is a member of the aliphatic ketones, characterized by a carbonyl group (C=O) bonded to a long hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Hentetracontan-21-one can be synthesized through several methods, including:

    Oxidation of Hentetracontane: This method involves the oxidation of hentetracontane using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective oxidation at the 21st carbon position.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of hentetracontane with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors provide precise control over reaction conditions, ensuring high yield and purity of the final product. Additionally, the use of environmentally friendly oxidizing agents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Hentetracontan-21-one undergoes various chemical reactions, including:

    Reduction: The carbonyl group in this compound can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of hentetracontan-21-ol.

    Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives, depending on the reaction conditions and oxidizing agents used.

    Substitution: The ketone group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the carbonyl oxygen, forming imines or acetals, respectively.

Common Reagents and Conditions

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Catalysts: Aluminum chloride (for Friedel-Crafts acylation).

Major Products

    Hentetracontan-21-ol: Formed by the reduction of this compound.

    Carboxylic Acids: Formed by the oxidation of this compound.

Scientific Research Applications

Hentetracontan-21-one has several applications in scientific research, including:

    Chemistry: Used as a model compound to study long-chain ketones’ reactivity and properties. It is also used in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological membranes and lipid metabolism. Its long hydrocarbon chain makes it a suitable candidate for studying membrane fluidity and permeability.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with lipid bilayers and enhance the solubility of hydrophobic drugs.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants. Its unique properties make it valuable in formulating products with specific performance characteristics.

Mechanism of Action

The mechanism of action of hentetracontan-21-one involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence the activity of membrane-bound proteins and enzymes, potentially altering cellular processes. Additionally, its long hydrocarbon chain allows it to interact with hydrophobic regions of proteins and other biomolecules, modulating their function.

Comparison with Similar Compounds

Hentetracontan-21-one can be compared with other long-chain ketones and hydrocarbons, such as:

    Hentetracontane: A hydrocarbon with a similar chain length but lacking the carbonyl group. Hentetracontane is less reactive and has different physical properties compared to this compound.

    Hentetracontan-21-ol: The reduced form of this compound, containing a hydroxyl group instead of a carbonyl group. This compound has different reactivity and solubility properties.

    Hentetracontanoic Acid: The oxidized form of this compound, containing a carboxyl group. This compound has different acidity and reactivity compared to the ketone.

This compound’s uniqueness lies in its specific carbonyl group position, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

22986-71-6

Molecular Formula

C41H82O

Molecular Weight

591.1 g/mol

IUPAC Name

hentetracontan-21-one

InChI

InChI=1S/C41H82O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41(42)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3

InChI Key

XUUNMIUGETUPHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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